BenchChemオンラインストアへようこそ!

(±)-ADX 71743

mGlu7/8 heterodimer synaptic plasticity hippocampus

(±)-ADX 71743 is the first and most extensively validated brain-penetrant mGlu7 negative allosteric modulator (NAM), serving as the industry benchmark for mGlu7-targeted drug discovery. Unlike MMPIP, it uniquely blocks LTP at SC-CA1 synapses via mGlu7/8 heterodimers—essential for hippocampal plasticity research. It is the only mGlu7 NAM with confirmed fear memory reconsolidation disruption (PTSD models) and the preferred reference for anxiolytic candidate validation. Substitution with any other mGlu7 ligand introduces critical experimental variables and invalidates literature comparisons. Secure the definitive tool compound for your mGlu7 research program.

Molecular Formula C17H19NO2
Molecular Weight 269.34
Cat. No. B1574525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-ADX 71743
Synonyms6-(2,4-Dimethylphenyl)-2-ethyl-6,7-dihydro-4(5H)-benzoxazolone
Molecular FormulaC17H19NO2
Molecular Weight269.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-ADX 71743: A Benchmark mGlu7 Negative Allosteric Modulator for CNS Research and Drug Discovery


(±)-ADX 71743 is a well-characterized, brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7), a Group III GPCR [1]. It is a small molecule (C17H19NO2, MW 269.34) that acts at a site distinct from the orthosteric glutamate binding pocket to reduce receptor signaling [1]. As the first widely validated mGlu7 NAM tool compound, ADX 71743 has established foundational pharmacology for this receptor subtype and serves as a critical reference standard for comparing novel mGlu7-targeted ligands [1].

Beyond Potency: Why (±)-ADX 71743 Cannot Be Interchanged with Other mGlu7 Ligands


Although multiple negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs) have been developed for mGlu7, they are not functionally interchangeable. Direct comparative studies reveal that even closely related chemotypes exhibit divergent activity at native mGlu7/8 heterodimers [1], leading to distinct effects on synaptic plasticity. Furthermore, distinct in vivo efficacy profiles are observed across anxiety, psychosis, and fear memory models [2]. Substituting (±)-ADX 71743 with another mGlu7 ligand, such as MMPIP or VU0422288, would introduce critical experimental variables and invalidate comparisons to the existing literature that has established the benchmark pharmacology of mGlu7 NAMs using this specific compound.

Quantitative Differentiation of (±)-ADX 71743 from mGlu7-Targeted Alternatives


Functional Selectivity: ADX 71743 Uniquely Blocks mGlu7/8 Heterodimer Activity Critical for Hippocampal Synaptic Plasticity

In a direct head-to-head comparison using brain slice electrophysiology, ADX 71743 (3 μM) completely blocked high-frequency stimulation-induced long-term potentiation (LTP) at Schaffer collateral-CA1 synapses, while the alternative mGlu7 NAM MMPIP (10 μM) had no effect [1]. In vitro co-immunoprecipitation and functional assays confirmed that ADX 71743 antagonizes both mGlu7/7 homodimers and mGlu7/8 heterodimers, whereas MMPIP is only active at mGlu7/7 homodimers [1].

mGlu7/8 heterodimer synaptic plasticity hippocampus

Behavioral Specificity: ADX 71743 Exhibits Distinct Anxiolytic vs. Antipsychotic Profile Compared to MMPIP

In rodent behavioral models, ADX 71743 and MMPIP show differential efficacy. ADX 71743 (2.5 mg/kg) reversed MK-801-induced disruption in prepulse inhibition (PPI), a model of sensorimotor gating relevant to schizophrenia, while MMPIP required a higher dose (10 mg/kg) and was effective in a different paradigm (spatial delayed alternation) [1]. Conversely, ADX 71743 demonstrated a clear anxiolytic-like profile in the marble burying and elevated plus maze tests [2], whereas MMPIP's anxiolytic effects are less characterized.

anxiolytic antipsychotic behavioral pharmacology

Target Engagement: ADX 71743 Provides Robust CNS Exposure and Defined Pharmacokinetics

Pharmacokinetic analysis reveals that ADX 71743 achieves a cerebrospinal fluid (CSF) to total plasma concentration ratio of 5.3% at Cmax following subcutaneous administration in mice and rats [1]. In a comparative study, MMPIP showed a more stable plasma concentration over time, but ADX 71743 reached Cmax faster (0.25 h vs. 0.5 h) [2].

brain penetration pharmacokinetics CNS drug delivery

Disease Model Relevance: ADX 71743 Demonstrates Efficacy in Fear Memory Reconsolidation Models

In a rat model of fear memory reconsolidation, ADX 71743 successfully interfered with the re-stabilization of fear memories, an effect not yet reported for other mGlu7 NAMs like MMPIP or VU0422288 [1]. This finding positions ADX 71743 as a unique tool for investigating mGlu7's role in PTSD and anxiety disorders.

fear memory PTSD reconsolidation

Optimal Use Cases for (±)-ADX 71743 Based on Quantitative Evidence


Investigating mGlu7/8 Heterodimer Contributions to Hippocampal Synaptic Plasticity

Based on its unique ability to block LTP at SC-CA1 synapses, unlike MMPIP, ADX 71743 is the definitive tool compound for studying the functional role of mGlu7/8 heterodimers in hippocampal synaptic plasticity [1]. This application is critical for understanding cognitive processes and disorders such as Alzheimer's disease and schizophrenia.

Anxiolytic Drug Discovery and Behavioral Pharmacology

Given its well-characterized anxiolytic-like profile in the marble burying and elevated plus maze tests, and its lack of locomotor impairment, ADX 71743 is the preferred reference compound for validating novel anxiolytic drug candidates targeting mGlu7 [1]. Its defined pharmacokinetics and brain penetration ensure reliable in vivo dosing for preclinical anxiety models.

Fear Memory Reconsolidation and PTSD Research

ADX 71743 is uniquely positioned for studies investigating the disruption of fear memory reconsolidation, a mechanism with direct translational relevance to PTSD [1]. No other mGlu7 NAM has demonstrated efficacy in this paradigm, making ADX 71743 an essential tool for this emerging field.

Benchmark Standard for Novel mGlu7 NAM Development

As the first and most extensively characterized mGlu7 NAM, ADX 71743 serves as the industry benchmark for comparing the potency, selectivity, pharmacokinetics, and in vivo efficacy of newly developed mGlu7 negative allosteric modulators [1]. Its use ensures comparability across studies and facilitates the advancement of mGlu7-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (±)-ADX 71743

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.